4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid
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Overview
Description
“4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid” is a chemical compound with the molecular formula C12H9NO4 . It is related to 4-[(E)-Cyano(hydroxyimino)methyl]benzoic acid and (E)-methyl 4-((2-(2-(N-(furan-2-ylmethyl)phenylsulfonamido)acetyl)hydrazono)methyl)benzoate.
Synthesis Analysis
The synthesis of related compounds involves reactions of furan-2-ylmethylamine with 2-(chloroacetyl)benzoic acid. Protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid moiety attached to a furan ring via a hydroxyimino group . The exact structure would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully known. It is likely to have similar properties to related compounds, such as 4-[(hydroxyimino)methyl]benzoic acid, which has a melting point of 212-216°C .Scientific Research Applications
Synthesis and Characterization
- Microwave Assisted Synthesis and Antimicrobial Activity : The synthesis of benzoic acids, including 4-[5-(6-cyano-5-oxo-3-phenyl-2-phenylimino-2,3,4,5,6,7-hexahydrothiazolo[4,5-b]pyridin-7-yl)furan-2-yl]benzoic acids, using microwave irradiation has shown enhanced reaction rates and yields compared to conventional methods. These compounds have been characterized and screened for antibacterial and antifungal activities (Sodha et al., 2003).
- Characterization of Azo-Benzoic Acids : The structures of several azo-benzoic acids, including 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid, have been confirmed using spectroscopic techniques. The study explored acid–base dissociation and azo–hydrazone tautomerism in these compounds (Baul et al., 2009).
Antimicrobial and Anti-inflammatory Properties
- Antimicrobial Activity of Thiazolidinones : Compounds synthesized using p-(5-formyl-furan-2-yl)benzoic acid have been evaluated for their antimicrobial properties. These compounds displayed significant activity against various bacterial and fungal strains (Selvam et al., 2012).
- Antibacterial Activity of Schiff Bases : Schiff bases derived from 4-aminobenzoic acid, including 4 (furan-2-ylmethylene)amino benzoic acid, have shown potential as antibacterial agents against medically important bacterial strains (Parekh et al., 2005).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Studies involving benzimidazole derivatives based on 8-hydroxyquinoline, including 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-1 H -benzo[d]imidazol-2-yl)benzoic acid, have revealed their effectiveness as corrosion inhibitors for mild steel in HCl solution. The study detailed the mechanism of inhibition and evaluated the compounds through various techniques (Rbaa et al., 2020).
Synthetic Processes
- Synthesis of Renewable PET : The use of furan derivatives in the synthesis of biobased terephthalic acid precursors for renewable PET production has been investigated. This involves Diels–Alder and dehydrative aromatization reactions with ethylene, highlighting the significance of furan compounds in sustainable material synthesis (Pacheco et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-[5-[(E)-hydroxyiminomethyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-12(15)9-3-1-8(2-4-9)11-6-5-10(17-11)7-13-16/h1-7,16H,(H,14,15)/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTKDWQYIWOMGQ-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid |
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